8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS number
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS number
An In-Depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS Number: 175878-16-7
Introduction and Strategic Importance
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring the imidazo[1,2-a]pyridine core. This fused bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The imidazo[1,2-a]pyridine moiety is a structural component in drugs prescribed for anxiety and insomnia, and its derivatives are actively investigated for anticancer, antimicrobial, and antituberculosis activities.[1][3]
The strategic importance of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde lies in the combination of this potent heterocyclic core with a versatile aldehyde functional group at the 3-position. The aldehyde serves as a crucial synthetic handle, allowing for a multitude of chemical transformations. This makes the compound an invaluable starting material or intermediate for constructing diverse libraries of novel molecules, particularly in the context of high-throughput screening and lead optimization in drug discovery programs. The methyl group at the 8-position provides an additional point of substitution that can be used to modulate the steric and electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.
Physicochemical Properties and Data
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic routes, purification procedures, and analytical characterization.
| Property | Value | Source |
| CAS Number | 175878-16-7 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Canonical SMILES | O=CC1=CN=C2C(C)=CC=CN21 | [4] |
| Appearance | (Typically a solid, color may vary) | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like methanol, acetonitrile, and dichloromethane, with limited solubility in water. | [5] |
Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine scaffold generally involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or equivalent.[2][6] The introduction of the carbaldehyde group at the C-3 position is most commonly achieved through an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction.
Core Synthesis Strategy: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich aromatic and heterocyclic compounds. The causality behind its effectiveness stems from the generation of a potent electrophilic species, the Vilsmeier reagent (a chloroiminium ion), from a mixture of a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The electron-rich imidazo[1,2-a]pyridine ring readily undergoes electrophilic substitution, with the C-3 position being the most nucleophilic and sterically accessible site.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative example based on established methodologies for formylating imidazo[1,2-a]pyridines.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C. Allow the mixture to stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve 8-methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
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Extraction & Purification: The resulting precipitate (the crude product) is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Derivatization Potential
The aldehyde functionality at the C-3 position is the primary site of reactivity, making this compound a versatile building block for medicinal chemistry. The electron-withdrawing nature of the aldehyde can also influence the reactivity of the heterocyclic ring system.
Key transformations include:
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent). The resulting carboxylic acid is a key intermediate for forming amides and esters.
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Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
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Reductive Amination: This is one of the most powerful reactions for this scaffold. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ to yield a diverse range of substituted aminomethyl derivatives.
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the side chain.
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Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides access to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
Derivatization Pathways Diagram
Caption: Key derivatization pathways from the aldehyde.
Applications in Drug Discovery and Research
The primary application of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is as a key intermediate in the synthesis of novel therapeutic agents.[5] The imidazo[1,2-a]pyridine scaffold is a known pharmacophore that interacts with various biological targets.
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Antituberculosis Agents: Several imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[3][7] This compound serves as a starting point for creating analogues to explore the structure-activity relationship (SAR) and develop more potent anti-TB drugs.[7]
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Anticancer Research: The scaffold is being investigated for its potential in oncology.[3][5] Derivatives are synthesized and screened for activity against various cancer cell lines and specific protein targets like kinases.[1]
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Biochemical Probes: Due to its reactive handle, the molecule can be used to synthesize biochemical probes for proteomics and enzyme inhibition studies.[5] The aldehyde can be used to attach reporter tags, affinity labels, or cross-linking agents to the core scaffold.
Safety, Handling, and Storage
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[9]
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Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent moisture absorption and degradation.[10] Store away from strong oxidizing agents, acids, and bases.[9]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
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Ingestion: Wash out mouth with water. Do not induce vomiting.
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In all cases of exposure, seek medical attention.[10]
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References
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Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
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Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC - NIH. Retrieved January 24, 2026, from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved January 24, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 24, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. (n.d.). Cole-Parmer. Retrieved January 24, 2026, from [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. Retrieved January 24, 2026, from [Link]
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